2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with benzothiazole and pyrimidine derivatives have demonstrated significant in vitro antibacterial and antifungal activities. These compounds were tested against various pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus pyogenes, and several fungal species including Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. Some of these derivatives exhibited better antibacterial and antifungal activity than standard drugs, showcasing their potential as leads for developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antitumor Activity
Research into benzothiazole and pyrimidine derivatives has also highlighted their antitumor potential. Specifically, derivatives have been found to inhibit lipid-soluble mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats. This suggests a potential application in cancer therapy, particularly in designing inhibitors that target key enzymes involved in cancer cell proliferation (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds featuring benzothiazole and pyrimidine units involves complex chemical reactions that yield products with potential biological activities. The study of these reactions not only contributes to the field of organic chemistry but also opens up possibilities for creating novel compounds with therapeutic applications. For example, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems has been explored, demonstrating the versatility of these chemical frameworks in generating biologically active molecules (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Future Directions
properties
IUPAC Name |
2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-20-8-7-11-22(16-20)18-32-24-13-6-5-12-23(24)27-25(37(32,34)35)17-30-28(31-27)36-19-26(33)29-15-14-21-9-3-2-4-10-21/h2-13,16-17H,14-15,18-19H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWAIZQCUIFKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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